molecular formula C26H23ClN4O2S B2695672 3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326927-56-3

3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2695672
CAS No.: 1326927-56-3
M. Wt: 491.01
InChI Key: JFGYSLKVQVOZMY-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative featuring a 4-tert-butylbenzyl group at position 3, a methyl group at position 5, and a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl substituent at position 4. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets such as kinases and enzymes .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-15-20-24(34-21(15)23-29-22(30-33-23)18-7-5-6-8-19(18)27)28-14-31(25(20)32)13-16-9-11-17(12-10-16)26(2,3)4/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYSLKVQVOZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(C)(C)C)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one , identified by its CAS number 1326927-56-3 , is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H23ClN4O2SC_{26}H_{23}ClN_{4}O_{2}S, with a molecular weight of 491.0 g/mol . The structure features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H23ClN4O2S
Molecular Weight491.0 g/mol
CAS Number1326927-56-3

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidine compounds exhibit antimicrobial properties. The presence of the 2-chlorophenyl moiety may enhance these effects through increased lipophilicity and interaction with bacterial membranes.
  • Anticancer Properties : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. The oxadiazole ring is known for its role in enhancing the cytotoxicity against various cancer cell lines.
  • Cholinesterase Inhibition : Some thienopyrimidine derivatives have been reported to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. This compound may exhibit similar inhibitory effects, although specific IC50 values have yet to be established.

Antimicrobial Studies

A study assessing the antimicrobial properties of thienopyrimidine derivatives found that compounds with halogen substituents (like chlorine) demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that the compound's structural features contributed to its ability to disrupt bacterial cell walls.

Anticancer Activity

Research published in various journals indicates that related thienopyrimidine compounds possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against human breast cancer cell lines (MCF-7), showing IC50 values in the micromolar range.

Cholinesterase Inhibition

In related studies on thienopyrimidine derivatives, some have been noted for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For example, a derivative exhibited an IC50 value of 46.42 µM against BChE, comparable to known inhibitors like physostigmine.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study explored the efficacy of various thienopyrimidine derivatives against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting a potential role as a new antimicrobial agent.
  • Cancer Cell Line Studies : In a series of experiments on cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it could significantly reduce cell viability in a dose-dependent manner.

Comparison with Similar Compounds

Challenges :

  • Steric hindrance from the tert-butyl group may reduce reaction yields during alkylation.
  • Oxadiazole formation requires stringent control of reaction conditions (e.g., temperature, catalysts) to avoid side products .

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